4-(4-Methylphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione
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Overview
Description
4-(4-Methylphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between a cyclopropane ring and a tricyclic azabicyclo structure, which includes a 4-methylphenyl group. The presence of these structural features imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione typically involves multiple steps. One common method includes the reaction of endic anhydride with amines to form amido acids, which are then converted to imides. The imides are subsequently reduced using lithium aluminum hydride to yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxy derivatives using reagents like monoperoxyphthalic acid.
Reduction: Reduction reactions typically involve the use of lithium aluminum hydride to convert imides to amines.
Substitution: Electrophilic substitution reactions can occur with reagents such as p-toluenesulfonyl chloride and m-tolyl isocyanate.
Common Reagents and Conditions
Oxidation: Monoperoxyphthalic acid is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is the reagent of choice for reduction reactions.
Substitution: Electrophilic reagents like p-toluenesulfonyl chloride and m-tolyl isocyanate are used for substitution reactions.
Major Products Formed
Oxidation: Epoxy derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Scientific Research Applications
4-(4-Methylphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione has several applications in scientific research:
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione involves its interaction with molecular targets through its spirocyclic structure. The compound can form stable complexes with various biological molecules, influencing their function and activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests potential for diverse biological interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methylphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione .
- 4-(3-Methylphenyl)-1’-phenyl-spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,2’-cyclopropane]-3,5-dione .
Uniqueness
4-(4-Methylphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical properties compared to its 3-methylphenyl analogs. This difference can influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
IUPAC Name |
4-(4-methylphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-10-2-4-11(5-3-10)19-16(20)14-12-6-7-13(15(14)17(19)21)18(12)8-9-18/h2-7,12-15H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEUFKIBWKQDAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C45CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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